![molecular formula C12H18O2S B14462922 2-Butanol, 3-methyl-1-[(R)-(4-methylphenyl)sulfinyl]-, (2S)- CAS No. 71899-73-5](/img/structure/B14462922.png)
2-Butanol, 3-methyl-1-[(R)-(4-methylphenyl)sulfinyl]-, (2S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butanol, 3-methyl-1-[®-(4-methylphenyl)sulfinyl]-, (2S)- is an organic compound that belongs to the class of secondary alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a secondary carbon atom, which is further substituted with a methyl group and a sulfinyl group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanol, 3-methyl-1-[®-(4-methylphenyl)sulfinyl]-, (2S)- can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-2-butanol with a sulfinylating agent such as ®-(4-methylphenyl)sulfinyl chloride under basic conditions. The reaction typically requires a solvent like dichloromethane and a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butanol, 3-methyl-1-[®-(4-methylphenyl)sulfinyl]-, (2S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfinyl group can be reduced to a sulfide.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: Formation of 3-methyl-2-butanone or 3-methylbutanal.
Reduction: Formation of 3-methyl-1-[®-(4-methylphenyl)thio]-2-butanol.
Substitution: Formation of 3-methyl-1-[®-(4-methylphenyl)sulfinyl]-2-chlorobutane.
Applications De Recherche Scientifique
2-Butanol, 3-methyl-1-[®-(4-methylphenyl)sulfinyl]-, (2S)- has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Butanol, 3-methyl-1-[®-(4-methylphenyl)sulfinyl]-, (2S)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, while the sulfinyl group can undergo redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-2-butanol: A structurally similar compound with a hydroxyl group and a methyl group but lacking the sulfinyl group.
2-Butanol: A simpler secondary alcohol without the additional methyl and sulfinyl substitutions.
4-Methylphenylsulfinyl derivatives: Compounds with similar sulfinyl groups but different alkyl chain structures.
Uniqueness
2-Butanol, 3-methyl-1-[®-(4-methylphenyl)sulfinyl]-, (2S)- is unique due to the presence of both a chiral center and a sulfinyl group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
71899-73-5 |
|---|---|
Formule moléculaire |
C12H18O2S |
Poids moléculaire |
226.34 g/mol |
Nom IUPAC |
(2S)-3-methyl-1-[(R)-(4-methylphenyl)sulfinyl]butan-2-ol |
InChI |
InChI=1S/C12H18O2S/c1-9(2)12(13)8-15(14)11-6-4-10(3)5-7-11/h4-7,9,12-13H,8H2,1-3H3/t12-,15-/m1/s1 |
Clé InChI |
KJKODYVDGQSJEV-IUODEOHRSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)[S@](=O)C[C@H](C(C)C)O |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)CC(C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


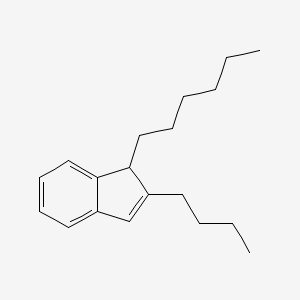
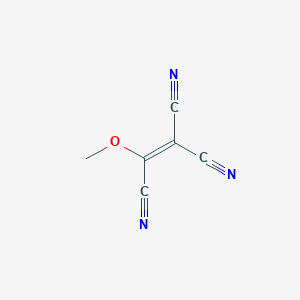
![2-(Dimethylamino)ethanol;2,2-dimethylpropane-1,3-diol;hexanedioic acid;3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane](/img/structure/B14462851.png)
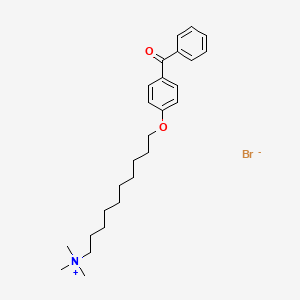
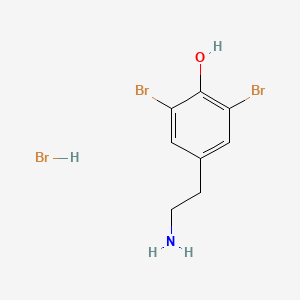
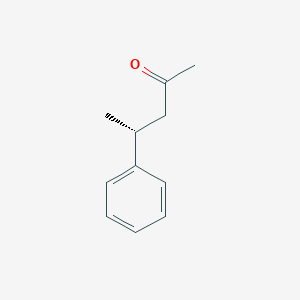
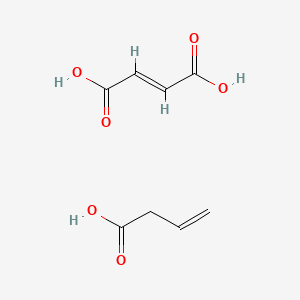
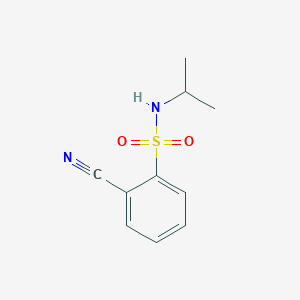
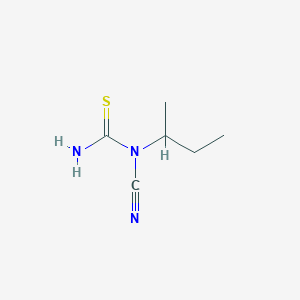
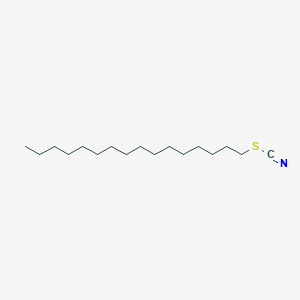
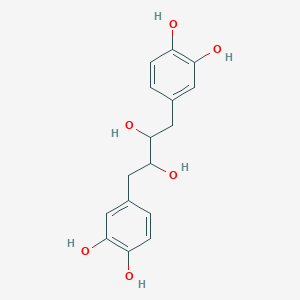
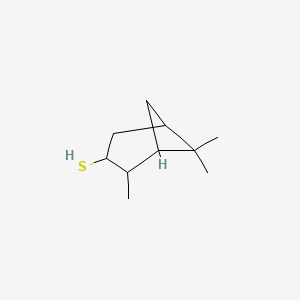
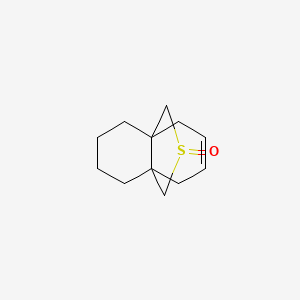
acetate](/img/structure/B14462924.png)
